(6-Chloro-5-methylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-5-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with a methanamine group at the 2nd position . This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-methylpyridin-2-YL)methanamine typically involves the chlorination of 5-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position of the pyridine ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
(6-Chloro-5-methylpyridin-2-YL)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Chloro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Lacks the chlorine atom at the 6th position.
(6-Chloropyridin-2-yl)methanamine: Lacks the methyl group at the 5th position.
(5-Chloro-6-fluoropyridin-2-yl)methanamine: Contains a fluorine atom instead of a methyl group.
Uniqueness
(6-Chloro-5-methylpyridin-2-YL)methanamine is unique due to the presence of both the chlorine atom and the methyl group on the pyridine ring, which can influence its reactivity and biological activity . This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(6-chloro-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
XQPKMIGYCMJKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.